molecular formula C10H9N3O B6441959 2-[(6-methylpyridin-3-yl)oxy]pyrazine CAS No. 2549025-57-0

2-[(6-methylpyridin-3-yl)oxy]pyrazine

Cat. No.: B6441959
CAS No.: 2549025-57-0
M. Wt: 187.20 g/mol
InChI Key: OCKUSJKHZWSOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-methylpyridin-3-yl)oxy]pyrazine is a heterocyclic compound that features both pyrazine and pyridine rings. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and the pyridine ring, which is a six-membered ring containing one nitrogen atom, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methylpyridin-3-yl)oxy]pyrazine typically involves the reaction of 6-methyl-3-pyridinol with pyrazine derivatives. One common method includes the use of hydrazine hydrate and dimethylacetamide as solvents under ethanol conditions. The reaction proceeds through a cyclization process, forming the desired pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methylpyridin-3-yl)oxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce partially or fully reduced pyrazine derivatives.

Scientific Research Applications

2-[(6-methylpyridin-3-yl)oxy]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-methylpyridin-2-yl)oxy]pyrazine
  • 2-[(6-methylpyridin-4-yl)oxy]pyrazine
  • 2-[(6-methylpyridin-5-yl)oxy]pyrazine

Uniqueness

2-[(6-methylpyridin-3-yl)oxy]pyrazine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it distinct from its similar counterparts.

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-2-3-9(6-13-8)14-10-7-11-4-5-12-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKUSJKHZWSOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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